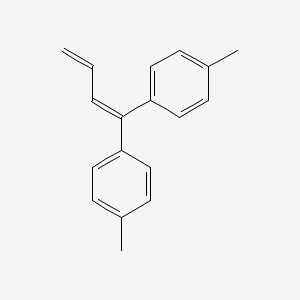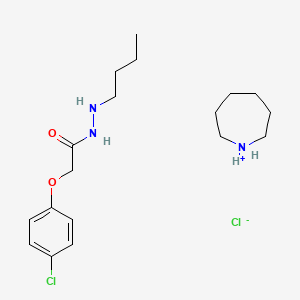
azepan-1-ium;N'-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-1-ium;N’-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride is a chemical compound with the molecular formula C18H31Cl2N3O2 and a molecular weight of 392.364. This compound is known for its unique structure, which includes an azepane ring, a butyl group, and a chlorophenoxyacetohydrazide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of azepan-1-ium;N’-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride typically involves multiple steps, including the formation of the azepane ring and the subsequent attachment of the butyl and chlorophenoxyacetohydrazide groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Azepan-1-ium;N’-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Azepan-1-ium;N’-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of azepan-1-ium;N’-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Azepan-1-ium;N’-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride can be compared with other similar compounds, such as:
Azepane derivatives: These compounds share the azepane ring structure but may have different substituents, leading to variations in their chemical properties and applications.
Chlorophenoxyacetohydrazide derivatives: These compounds contain the chlorophenoxyacetohydrazide moiety but may have different ring structures or substituents, affecting their biological activities and uses.
The uniqueness of azepan-1-ium;N’-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
87576-05-4 |
|---|---|
Formule moléculaire |
C18H31Cl2N3O2 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
azepan-1-ium;N'-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride |
InChI |
InChI=1S/C12H17ClN2O2.C6H13N.ClH/c1-2-3-8-14-15-12(16)9-17-11-6-4-10(13)5-7-11;1-2-4-6-7-5-3-1;/h4-7,14H,2-3,8-9H2,1H3,(H,15,16);7H,1-6H2;1H |
Clé InChI |
CRBCDMQTTRHKBC-UHFFFAOYSA-N |
SMILES canonique |
CCCCNNC(=O)COC1=CC=C(C=C1)Cl.C1CCC[NH2+]CC1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


plumbane](/img/structure/B13771670.png)
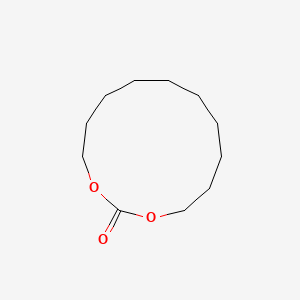
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)
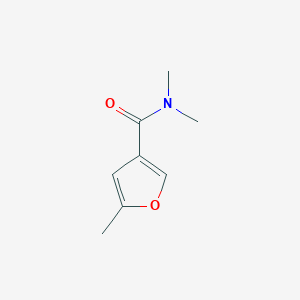


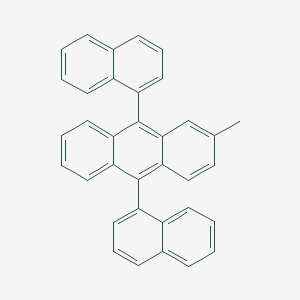
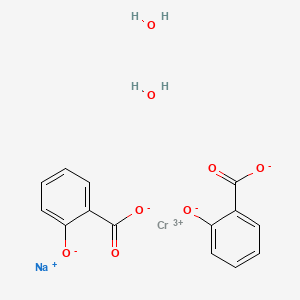
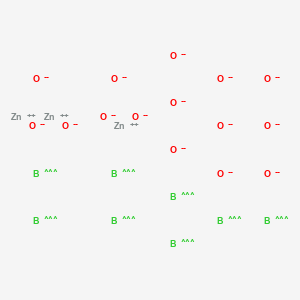
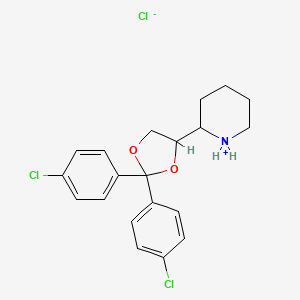
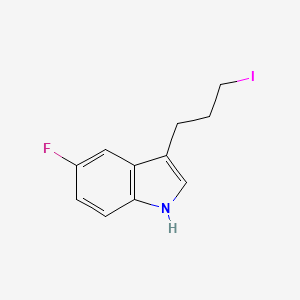
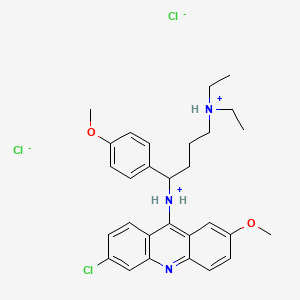
![(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol](/img/structure/B13771734.png)
